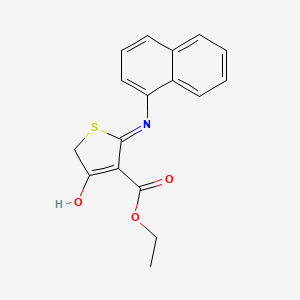

Ethyl 2-(1-naphthylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C17H15NO3S This compound is characterized by the presence of a naphthylamino group, a thiophene ring, and an ethyl ester functional group

Preparation Methods

The synthesis of ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthylamino Intermediate: This step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.

Cyclization to Form the Thiophene Ring: The naphthylamino intermediate undergoes cyclization with a suitable thiophene precursor under controlled conditions to form the thiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylamino group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The naphthylamino group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The thiophene ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:

Naphthylamine Derivatives: Compounds like 1-naphthylamine and its derivatives share the naphthylamino group but differ in their additional functional groups and overall structure.

Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, have similar structural features but differ in their substituents and reactivity.

Ethyl Esters: Compounds like ethyl 2-aminobenzoate share the ethyl ester functional group but differ in their aromatic and heterocyclic components.

The uniqueness of ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(1-naphthylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, and significant biological effects, particularly its potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C17H15NO3S and a molecular weight of 313.4 g/mol. The compound features a thiophene ring, an oxo group, and an ethyl ester functional group, with a naphthylamine moiety that enhances its chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Naphthylamino Intermediate : Reaction of 1-naphthylamine with an acylating agent.

- Cyclization : The naphthylamino intermediate undergoes cyclization with a thiophene precursor.

- Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the compound has been tested against breast cancer and colon cancer cells, demonstrating promising results in reducing tumor growth.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The naphthylamine group may interact with various enzymes, inhibiting their activity and disrupting disease pathways.

- Receptor Modulation : The compound may modulate receptor activity involved in cellular signaling pathways related to cancer and inflammation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | Aniline instead of naphthylamine | Precursor in organic synthesis |

| Ethyl 2-(4-fluorophenylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate | Fluorine substitution | Enhanced biological activity due to electron-withdrawing effect |

| Ethyl (5Z)-2-(naphthalen-1-YL)amino]-5-[phenylimino]-4-oxo-thiophene | Imine group present | Different reactivity profiles due to imine functionality |

The unique combination of the naphthylamine substitution and thiophene ring configuration contributes to distinct pharmacological properties compared to these similar compounds.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction.

- Anti-inflammatory Research : Research highlighted in Phytotherapy Research indicated that this compound effectively lowered levels of inflammatory markers in animal models of arthritis.

These findings underscore the therapeutic potential of this compound in clinical applications.

Properties

Molecular Formula |

C17H15NO3S |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

ethyl 3-hydroxy-5-naphthalen-1-ylimino-2H-thiophene-4-carboxylate |

InChI |

InChI=1S/C17H15NO3S/c1-2-21-17(20)15-14(19)10-22-16(15)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,19H,2,10H2,1H3 |

InChI Key |

TVDQFJQDKAZYDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(CSC1=NC2=CC=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.